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molecular formula C16H14ClN3O B8445508 8-Methoxy-4-(2-methylphenylamino)-2-chloroquinazoline

8-Methoxy-4-(2-methylphenylamino)-2-chloroquinazoline

Cat. No. B8445508
M. Wt: 299.75 g/mol
InChI Key: WBZFBISYLBHTIO-UHFFFAOYSA-N
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Patent
US05064833

Procedure details

8-Methoxy-2,4-dichloroquinazoline (3.7 g, 0.016 mol) was stirred in a mixture of water (85 ml), tetrahydrofuran (125 ml), o-toluidine (1.7 g, 0.016 mol) and sodium acetate (2.2 g, 0.027 mol) for a total of 4 days with heating to 50° for a total of 32 hours and the addition of a total of 20 ml 0.01 mol NaOH dropwise over this period maintaining the pH at 7. The reaction mixture was evaporated in vacuo and crystallised from ethanol/water to give 8-methoxy-4-(2-methylphenylamino)-2-chloroquinazoline (2.89 g, 60%) m.p. 218°-220°.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([Cl:13])[N:9]=[C:8]2Cl.[NH2:15][C:16]1[C:17]([CH3:22])=[CH:18][CH:19]=[CH:20][CH:21]=1.C([O-])(=O)C.[Na+].[OH-].[Na+]>O.O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([Cl:13])[N:9]=[C:8]2[NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
COC=1C=CC=C2C(=NC(=NC12)Cl)Cl
Name
Quantity
1.7 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
O
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating to 50° for a total of 32 hours
Duration
32 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the pH at 7
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C(=NC(=NC12)Cl)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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